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Compound of Interest

Compound Name: Azurite

Cat. No.: B1638891 Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the monoclinic crystal system of

azurite, Cu₃(CO₃)₂(OH)₂. It details the mineral's crystallographic, physical, and optical

properties, outlines the experimental protocols for its characterization, and presents logical and

experimental workflows through structured diagrams.

Introduction to Azurite
Azurite is a secondary copper mineral renowned for its deep "azure" blue color.[1] It is a basic

copper carbonate with the chemical formula Cu₃(CO₃)₂(OH)₂.[1][2] Formed in the oxidized

zones of copper ore deposits, it is frequently found in association with malachite, another

copper carbonate mineral.[1] Azurite crystallizes in the monoclinic system, a crystal system

characterized by three unequal axes with one oblique intersection.[1] Understanding the

precise crystal structure of minerals like azurite is crucial for materials science, geology, and

could offer insights for professionals in drug development, particularly in understanding

biomineralization and designing novel crystalline structures.

Quantitative Data Summary
The following tables summarize the key quantitative data for azurite, compiled from various

crystallographic studies.

Table 1: General and Crystallographic Properties
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Property Value Source(s)

Chemical Formula Cu₃(CO₃)₂(OH)₂ [1][2]

Crystal System Monoclinic [1]

Crystal Class Prismatic (2/m) [1]

Space Group P2₁/c (or P2₁/a) [1][3][4]

Unit Cell Parameters a ≈ 5.01 Å

b ≈ 5.85 Å [1]

c ≈ 10.35 Å [1]

β ≈ 92.4°

Formula Units (Z) 2 [1][3]

Note: The space group is often reported as P2₁/c, but P2₁/a is an equivalent description

representing a different choice of unit cell axes. Some advanced studies using neutron

diffraction have also explored refinements in the lower symmetry space group P2₁.[5][4]

Table 2: Physical and Optical Properties
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Property Value Source(s)

Mohs Hardness 3.5 - 4.0 [1]

Specific Gravity 3.77 - 3.9 g/cm³ [1]

Cleavage Perfect on {011}, Fair on {100}

Fracture Conchoidal [1]

Luster Vitreous (glassy) [1]

Streak Light blue [1]

Optical Properties Biaxial (+) [1]

Refractive Indices nα = 1.730 [1]

nβ = 1.758 [1]

nγ = 1.838 [1]

Birefringence (δ) 0.108 [1]

Pleochroism Visible in shades of blue [1]

Experimental Protocols
The determination of azurite's crystal structure is primarily accomplished through X-ray

diffraction (XRD) techniques. Below are detailed methodologies for both powder and single-

crystal XRD analysis.

Protocol for Powder X-ray Diffraction (PXRD)
Powder XRD is a rapid technique used for phase identification and the determination of unit

cell parameters of a crystalline material.[6]

Sample Preparation:

Select a pure azurite sample.

Grind the sample to a fine, homogeneous powder (typically <10 µm particle size) using an

agate mortar and pestle or a micronizing mill.[7] This ensures a random orientation of
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crystallites.

Mount the powder onto a sample holder. This can be a zero-background holder (e.g.,

single crystal silicon) or a standard glass slide with a cavity. Ensure the sample surface is

flat and level with the holder's surface.

Data Collection:

Place the sample holder into a powder diffractometer.

Use a standard X-ray source, typically Copper (Cu Kα radiation, λ ≈ 1.5418 Å).

Set the instrument parameters. A typical scan might involve:

Voltage and Current: 40 kV and 35-40 mA.

Scan Range (2θ): 5° to 80°.

Step Size: 0.01° to 0.02° 2θ.

Time per Step: 1-10 seconds, depending on desired signal-to-noise ratio.

Initiate the scan. The goniometer rotates the sample at an angle θ while the detector

rotates at 2θ, collecting the intensity of diffracted X-rays at each step.[6]

Data Analysis:

The output is a diffractogram plotting intensity versus 2θ.

Phase Identification: Compare the experimental diffraction pattern (specifically the d-

spacings and relative intensities of the peaks) against a standard database like the

Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to

confirm the material is azurite.

Unit Cell Refinement: Use software (e.g., GSAS, FullProf, TOPAS) to perform a Le Bail fit

or Rietveld refinement.[8][9] This process involves fitting a calculated diffraction pattern to

the experimental data by refining parameters such as the unit cell dimensions (a, b, c, β),

peak shape, and background.[8]
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Protocol for Single-Crystal X-ray Diffraction
This technique provides the most accurate data for determining the precise atomic

arrangement and space group of a crystal.[10]

Crystal Selection and Mounting:

Under a microscope, select a small, high-quality single crystal of azurite (typically 0.1-0.3

mm in size) that is free of cracks and inclusions.

Mount the crystal on a goniometer head, typically by affixing it to the tip of a glass fiber or

a specialized loop using a minimal amount of adhesive (e.g., epoxy or oil).

Data Collection:

Mount the goniometer head onto a single-crystal X-ray diffractometer (e.g., a Bruker APEX

II or Rigaku Oxford Diffraction instrument) equipped with a CCD or CMOS detector.

The X-ray source is typically Molybdenum (Mo Kα radiation, λ ≈ 0.71073 Å) or synchrotron

radiation.

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to

reduce thermal vibrations and improve data quality.

Perform an initial scan to determine the unit cell parameters and crystal orientation

(indexing).

Based on the monoclinic crystal system, plan a full data collection strategy to measure the

intensities of a complete and redundant set of reflections over a wide range of 2θ. This

involves rotating the crystal through a series of angles (e.g., omega and phi scans).

Data Reduction and Structure Solution:

Integrate the raw diffraction images to determine the intensity and position of each

reflection.

Apply corrections for various factors, including Lorentz-polarization effects and absorption

(based on the crystal's shape and composition).
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Use specialized software (e.g., SHELX, Olex2) to solve the crystal structure. This involves

determining the phases of the structure factors (the "phase problem") to generate an initial

electron density map.

Identify the positions of the copper, carbon, oxygen, and hydrogen atoms from the electron

density map.

Refine the structural model using a non-linear least-squares method.[8] This process

adjusts atomic coordinates, and thermal displacement parameters to achieve the best

possible fit between the calculated and observed structure factors. The final refined

structure is typically reported in a Crystallographic Information File (CIF).[11][12]

Visualizations
The following diagrams illustrate key relationships and workflows in the study of azurite's

crystal structure.

Logical Relationship of Azurite's Crystallographic Parameters

Crystal System: Monoclinic
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Caption: Logical Relationship of Azurite's Crystallographic Parameters.
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Experimental Workflow for Crystal Structure Determination

1. Sample Preparation

2. Data Collection

3. Data Analysis & Refinement

4. Final Output

Select Pure Azurite Sample

Grind to Fine Powder (PXRD)
or Select Single Crystal (SCXRD)

Mount Sample on Holder/Goniometer

Mount in Diffractometer

Set Experimental Parameters
(X-ray Source, Scan Range, etc.)

Collect Diffraction Pattern / Images

Data Reduction & Correction

Phase Identification (PXRD)
or Structure Solution (SCXRD)

Rietveld / Least-Squares Refinement

Refined Unit Cell & Atomic Parameters

Crystallographic Information File (CIF)
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Caption: Experimental Workflow for Crystal Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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